molecular formula C11H14FNO2 B13601892 (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoicacid

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoicacid

Cat. No.: B13601892
M. Wt: 211.23 g/mol
InChI Key: IHRSBMYRQHCVTJ-SNVBAGLBSA-N
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Description

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-fluorobenzaldehyde and dimethylamine.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid
  • (2R)-2-(methylamino)-3-(2-fluorophenyl)propanoic acid
  • (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid

Uniqueness

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid is unique due to its specific stereochemistry and the presence of both dimethylamino and fluorophenyl groups

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-3-(2-fluorophenyl)propanoic acid

InChI

InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

IHRSBMYRQHCVTJ-SNVBAGLBSA-N

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1F)C(=O)O

Canonical SMILES

CN(C)C(CC1=CC=CC=C1F)C(=O)O

Origin of Product

United States

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